2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a complex organic compound that features a sulfonamide group, a fluorinated aromatic ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of 4-fluoro-2-methylbenzenesulfonamide: This can be achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions.
Coupling with 4-aminophenylacetic acid: The sulfonamide is then coupled with 4-aminophenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
N-alkylation: The final step involves N-alkylation with 2-methoxyethylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, particularly in antimicrobial agents.
Medicine
Medicinally, compounds containing sulfonamide groups are explored for their therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases. The fluorinated aromatic ring enhances the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and advanced materials due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorinated aromatic ring enhances binding affinity and specificity, while the acetamide moiety contributes to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methylbenzenesulfonamide
- N-(2-methoxyethyl)-4-aminophenylacetamide
- 4-fluoro-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
Compared to these similar compounds, 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-11-15(19)5-8-17(13)26(23,24)21-16-6-3-14(4-7-16)12-18(22)20-9-10-25-2/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTLXKZMXFQLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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